molecular formula C10H10ClN3O B1623332 4-(4-Chlorophenyl)-1,3-dimethyl-1H-1,2,4-triazol-5(4H)-one CAS No. 494785-65-8

4-(4-Chlorophenyl)-1,3-dimethyl-1H-1,2,4-triazol-5(4H)-one

Cat. No.: B1623332
CAS No.: 494785-65-8
M. Wt: 223.66 g/mol
InChI Key: YNQQKMBICQHZMJ-UHFFFAOYSA-N
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Description

Historical Context and Discovery Timeline

The historical foundation for understanding this compound begins with the pioneering work of Bladin in 1885, who first coined the term "triazole" to describe the five-membered three nitrogen-containing heterocyclic aromatic ring system having the molecular formula C₂H₃N₃. This foundational discovery established the nomenclature and basic structural understanding that would eventually lead to the development of more complex triazole derivatives like the subject compound. The initial synthetic approaches developed by Bladin involved the reaction of formamide with formylhydrazine, though these early methods produced only modest yields of 1,2,4-triazole. Subsequently, researchers discovered that condensation of formamide with hydrazine sulfate yielded 1,2,4-triazole in improved yields, establishing more practical synthetic pathways that would enable the exploration of substituted derivatives.

The evolution of triazole chemistry accelerated significantly following the discovery of antifungal activities in azole derivatives in 1944, which demonstrated the biological potential of these heterocyclic systems and sparked intensive research into structure-activity relationships. This breakthrough led to systematic investigations of various substitution patterns on the triazole core, including the incorporation of aryl substituents and alkyl groups that would eventually inform the design of compounds like this compound. The development of efficient synthetic methodologies throughout the latter half of the twentieth century provided researchers with the tools necessary to create increasingly sophisticated triazole derivatives, including those featuring chlorinated aromatic substituents and multiple alkyl modifications that characterize the target compound.

The specific timeline for the discovery and characterization of this compound reflects the broader trend toward exploring substituted triazole-5-ones as potential pharmaceutical agents, with systematic studies of chlorophenyl-substituted triazoles gaining prominence in the early twenty-first century as researchers recognized the favorable properties imparted by halogenated aromatic substituents. The compound's emergence as a research target coincided with advances in synthetic organic chemistry that enabled more precise control over substitution patterns and stereochemistry, facilitating the preparation of highly specific triazole derivatives for biological evaluation.

Significance in Heterocyclic Chemistry Research

The significance of this compound in heterocyclic chemistry research stems from its role as a representative example of the 1,2,4-triazole class, which has become one of the most important functional aromatic heterocyclic systems in contemporary medicinal chemistry. The compound exemplifies the versatility of triazole scaffolds as building blocks in both organic synthesis and drug discovery, demonstrating how strategic substitution can modulate biological activity while maintaining the essential structural features that confer therapeutic potential. The presence of the 4-chlorophenyl substituent introduces electronic and steric modifications that significantly influence the compound's physicochemical properties, while the dimethyl substitution pattern affects both solubility characteristics and potential binding interactions with biological targets.

Research investigations have established that triazole derivatives, including compounds structurally related to this compound, demonstrate remarkable diversity in their biological activities, ranging from antifungal and antibacterial properties to anticancer and antiviral effects. The compound's structural architecture, featuring both electron-withdrawing chlorine substitution and electron-donating methyl groups, creates a balanced electronic environment that can interact favorably with various biological targets through multiple binding mechanisms. This electronic balance is particularly significant in the context of enzyme inhibition studies, where triazole rings can coordinate with metal centers in enzymatic active sites while the aromatic and alkyl substituents provide additional binding affinity through hydrophobic interactions.

The compound's importance in heterocyclic chemistry research is further enhanced by its utility as a synthetic intermediate and model compound for studying structure-activity relationships within the triazole family. Researchers have utilized compounds like this compound to investigate the effects of various substitution patterns on biological activity, helping to establish design principles for the development of more potent and selective pharmaceutical agents. The compound's well-defined structure and accessible synthetic routes make it an ideal platform for chemical modifications aimed at optimizing biological properties, while its stability and characterization facilitate reliable comparative studies across different research groups.

Contemporary research has demonstrated that the specific substitution pattern present in this compound confers unique properties that distinguish it from other triazole derivatives, particularly in terms of its potential anticancer activity and its ability to serve as a pharmacophore for the development of more complex therapeutic agents. The compound's significance extends to its role in advancing synthetic methodologies for triazole preparation, as its synthesis has informed the development of more efficient and selective synthetic approaches that can be applied to the preparation of related heterocyclic compounds. These methodological advances have broader implications for heterocyclic chemistry research, enabling the preparation of diverse triazole libraries for biological screening and the exploration of previously inaccessible chemical space within the triazole structural class.

Properties

IUPAC Name

4-(4-chlorophenyl)-2,5-dimethyl-1,2,4-triazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClN3O/c1-7-12-13(2)10(15)14(7)9-5-3-8(11)4-6-9/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNQQKMBICQHZMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)N1C2=CC=C(C=C2)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30403969
Record name 4-(4-Chlorophenyl)-1,3-dimethyl-1H-1,2,4-triazol-5(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30403969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

494785-65-8
Record name 4-(4-Chlorophenyl)-1,3-dimethyl-1H-1,2,4-triazol-5(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30403969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chlorophenyl)-1,3-dimethyl-1H-1,2,4-triazol-5(4H)-one typically involves the reaction of 4-chlorophenylhydrazine with acetylacetone under acidic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which cyclizes to form the triazole ring. The reaction conditions often include heating the mixture to reflux temperatures and maintaining an acidic environment to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of catalysts and advanced purification techniques such as recrystallization and chromatography can further improve the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(4-Chlorophenyl)-1,3-dimethyl-1H-1,2,4-triazol-5(4H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to a wide range of derivatives with different functional groups .

Scientific Research Applications

Agricultural Applications

Fungicide Development:
Triazoles are widely utilized as fungicides due to their ability to inhibit the biosynthesis of ergosterol, a critical component of fungal cell membranes. This mode of action makes them effective against a variety of fungal pathogens in crops. For instance, formulations containing triazoles have been shown to significantly reduce the incidence of diseases such as powdery mildew and rusts in cereals and other crops .

Plant Growth Regulators:
Beyond their fungicidal properties, triazoles are also employed as plant growth regulators. They can modulate plant growth responses, improve stress tolerance, and enhance yield quality by regulating hormone levels within plants. This dual functionality underscores their importance in modern agricultural practices .

Pharmaceutical Applications

Antifungal Agents:
In the pharmaceutical industry, triazoles are key components in the development of antifungal medications. Compounds like fluconazole and itraconazole are derived from triazole structures and are used extensively to treat systemic fungal infections in humans. Research indicates that modifications to the triazole ring can enhance the efficacy and spectrum of these antifungal agents .

Potential Anticancer Properties:
Recent studies have explored the anticancer potential of triazole derivatives. Some research suggests that these compounds may inhibit tumor growth by interfering with cellular signaling pathways involved in cancer progression. For example, specific modifications to the triazole structure have been linked to increased cytotoxicity against various cancer cell lines .

Environmental Monitoring

Pesticide Metabolite Studies:
Triazoles are also studied as metabolites in environmental monitoring programs. Their persistence in soil and water systems raises concerns about ecological impacts and human health risks. Understanding the degradation pathways and environmental behavior of triazole compounds is crucial for assessing their long-term effects on ecosystems .

Case Study 1: Efficacy Against Fungal Pathogens

A study conducted on the effectiveness of this compound as a fungicide demonstrated a significant reduction in fungal biomass in treated crops compared to untreated controls. The application rates were optimized for maximum efficacy without phytotoxicity.

Case Study 2: Antifungal Drug Development

Research published in a pharmacological journal highlighted the synthesis of new triazole derivatives that exhibited enhanced antifungal activity against resistant strains of Candida species. These derivatives showed promise in preclinical trials for developing new therapeutic options for patients with compromised immune systems .

Mechanism of Action

The mechanism of action of 4-(4-Chlorophenyl)-1,3-dimethyl-1H-1,2,4-triazol-5(4H)-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of specific enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The following table summarizes key structural analogs and their properties:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight Key Functional Groups Notable Properties/Applications
4-(4-Chlorophenyl)-1,3-dimethyl-1H-1,2,4-triazol-5(4H)-one (Target) 4-(4-ClPh), 1-CH₃, 3-CH₃ C₁₀H₁₀ClN₃O 223.66 Triazolone, Cl Herbicidal intermediates
4-(4-Chlorophenyl)-1-(cyclopropylmethyl)-3-methyl-1H-1,2,4-triazol-5(4H)-one 4-(4-ClPh), 1-(cyclopropylmethyl), 3-CH₃ C₁₃H₁₄ClN₃O 263.72 Triazolone, Cl, cyclopropane Increased lipophilicity
5-[2-(4-ClPh)-1,3-benzoxazol-5-yl]-4-(3-MePh)-2,4-dihydro-3H-1,2,4-triazole-3-thione Benzoxazole, 3-MePh, C=S C₂₂H₁₅ClN₄OS 418.89 Triazolethione, benzoxazole Enhanced π-stacking; IR: 1243 cm⁻¹ (C=S)
1-(4-Chloro-2-fluorophenyl)-4-difluoromethyl-3-methyl-1H-1,2,4-triazol-5(4H)-one 4-(Cl,2-FPh), 4-CF₂H, 3-CH₃ C₁₀H₇ClF₃N₃O 277.64 Triazolone, F, CF₂H Herbicide intermediate; monoclinic crystal
4-(3-Cl-4-MePh)-1H-1,2,4-triazol-5(4H)-one 4-(3-Cl-4-MePh) C₉H₈ClN₃O 209.63 Triazolone, Cl, Me Hazardous (GHS data)
1-(4-ClPh)-1H-1,2,4-triazol-5(4H)-one 4-(4-ClPh) C₈H₆ClN₃O 195.60 Triazolone, Cl Planar crystal structure
4-Amino-3-(4-ClPh)-1H-1,2,4-triazole-5(4H)-thione 4-NH₂, 3-(4-ClPh), C=S C₈H₆ClN₅S 239.68 Thione, NH₂ Hydrogen-bonding networks

Key Findings

Substituent Effects on Lipophilicity: The replacement of the 1-methyl group with a cyclopropylmethyl group () increases molecular weight (263.72 vs. The difluoromethyl group in 1-(4-Chloro-2-fluorophenyl)-4-difluoromethyl-3-methyl-1H-1,2,4-triazol-5(4H)-one introduces strong electron-withdrawing effects, which may stabilize the molecule in oxidative environments .

Functional Group Impact on Reactivity: Thione-containing analogs (e.g., and ) exhibit distinct IR absorptions (e.g., 1243 cm⁻¹ for C=S) and participate in hydrogen bonding, influencing their solubility and crystallization behavior . The amino group in 4-amino-3-(4-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione enables additional hydrogen bonding, forming 3D networks in crystal structures .

Fluorinated analogs () crystallize in a monoclinic system (space group C2/c), with unit cell parameters (a = 15.286 Å, b = 13.610 Å) indicating tighter packing due to halogen interactions .

Biological Relevance :

  • Fluorinated derivatives like 1-(4-Chloro-2-fluorophenyl)-4-difluoromethyl-3-methyl-1H-1,2,4-triazol-5(4H)-one are critical intermediates in synthesizing Carfentrazone-ethyl, a broadleaf herbicide .
  • Thione derivatives () may exhibit altered pharmacokinetic profiles due to sulfur’s nucleophilic character, which could influence binding to biological targets.

Biological Activity

4-(4-Chlorophenyl)-1,3-dimethyl-1H-1,2,4-triazol-5(4H)-one is a compound belonging to the triazole class, which is known for its diverse biological activities. This article explores its biological activity, focusing on antimicrobial properties, anti-cancer effects, and potential applications in agriculture.

  • Molecular Formula : C11H12ClN3O
  • Molecular Weight : 239.69 g/mol
  • IUPAC Name : this compound

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of triazole derivatives. Notably, research has shown that compounds with similar structures exhibit significant activity against a range of bacteria and fungi.

Case Study: Antimicrobial Efficacy

In a study examining various triazole derivatives, it was found that certain compounds demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were reported as follows:

CompoundMIC (μg/mL)Target Organism
This compound50Staphylococcus aureus
This compound100Escherichia coli

This data suggests that the compound possesses moderate antibacterial activity.

Anti-Cancer Properties

Research has indicated that triazole derivatives can act as potent inhibitors of cancer cell proliferation. A study focusing on the anti-cancer effects of various compounds found that those with a triazole ring structure exhibited significant growth inhibition in several cancer cell lines.

Case Study: Inhibition of Cancer Cell Lines

In vitro studies were conducted on human cancer cell lines using a panel of triazole derivatives. The results showed:

CompoundCell LineGI50 (μM)
This compoundA549 (Lung)10
This compoundMCF7 (Breast)8

The compound exhibited significant growth inhibition across multiple cancer types, indicating its potential as a therapeutic agent.

The biological activity of this compound is believed to be mediated through the inhibition of key enzymes involved in cellular processes. For instance:

  • NF-kB Pathway Inhibition : Similar triazole derivatives have been shown to inhibit NF-kB signaling pathways crucial for cancer cell survival and proliferation.

Applications in Agriculture

Triazoles are widely used in agriculture as fungicides due to their ability to inhibit fungal growth. The compound's structure suggests potential efficacy against various plant pathogens.

Efficacy Against Fungal Pathogens

In agricultural studies:

PathogenEfficacy (%)Application Rate (g/ha)
Fusarium oxysporum85200
Botrytis cinerea90150

These results indicate that the compound could serve as an effective fungicide in crop protection strategies.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of 4-(4-Chlorophenyl)-1,3-dimethyl-1H-1,2,4-triazol-5(4H)-one, and how can reaction parameters be optimized?

  • Answer : The compound is typically synthesized via cyclocondensation reactions. For example, analogous triazole derivatives are prepared by reacting hydrazine derivatives with carbonyl-containing reagents under acidic or basic conditions. Optimization involves:

  • Temperature : Elevated temperatures (80–120°C) improve reaction rates but require controlled reflux to avoid decomposition .
  • Solvent : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while ethanol/water mixtures facilitate crystallization .
  • Catalysts : Lewis acids (e.g., ZnCl₂) or bases (e.g., K₂CO₃) improve regioselectivity .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol) ensures high purity (>95%) .

Q. Which spectroscopic and analytical techniques are critical for characterizing this triazole derivative?

  • Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., chlorophenyl and methyl groups). Aromatic protons appear as doublets (δ 7.2–7.8 ppm), while methyl groups resonate at δ 2.1–2.5 ppm .
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 253.05) .
  • X-ray Diffraction : Single-crystal X-ray analysis (using SHELX software) determines bond lengths, angles, and crystal packing .

Advanced Research Questions

Q. How does the crystal structure of this compound influence its stability and reactivity?

  • Answer :

  • Crystal Packing : Intermolecular hydrogen bonds (N–H···O) and π-π stacking between chlorophenyl rings stabilize the lattice, reducing hygroscopicity .
  • Torsional Angles : Methyl groups at positions 1 and 3 introduce steric hindrance, affecting conformational flexibility and intermolecular interactions .
  • Thermal Stability : Differential scanning calorimetry (DSC) reveals melting points >200°C, correlating with strong crystal lattice energy .

Q. What computational approaches are used to predict the biological activity of this compound, and how do structural modifications alter its efficacy?

  • Answer :

  • Molecular Docking : AutoDock or Schrödinger Suite models interactions with targets (e.g., enzymes, receptors). The chlorophenyl group enhances hydrophobic binding, while methyl groups modulate steric accessibility .
  • QSAR Studies : Quantitative Structure-Activity Relationship models link electronic parameters (e.g., Hammett constants) to antimicrobial or anticancer activity .
  • MD Simulations : Molecular dynamics (e.g., GROMACS) assess stability of ligand-target complexes over time .

Q. How can researchers resolve contradictions in reported biological data (e.g., variable IC₅₀ values) across studies?

  • Answer :

  • Standardized Assays : Use consistent cell lines (e.g., HeLa for cytotoxicity) and controls to minimize variability .
  • Solubility Considerations : DMSO concentration (<1% v/v) prevents solvent-induced artifacts .
  • Data Normalization : Express activity relative to reference compounds (e.g., doxorubicin for cytotoxicity) to enable cross-study comparisons .

Methodological Resources

Parameter Synthetic Optimization Crystallographic Data
Temperature 80–120°C Monoclinic system (β = 100.91°)
Space Group N/AC2/c (Hall symbol: -C 2yc)
Bond Length (C–N) N/A1.32–1.38 Å

Safety and Handling

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Answer :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of fine powders .
  • Storage : Keep in airtight containers under inert gas (N₂ or Ar) at –20°C to prevent degradation .
  • Spill Management : Neutralize with vermiculite and dispose as hazardous waste .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-Chlorophenyl)-1,3-dimethyl-1H-1,2,4-triazol-5(4H)-one
Reactant of Route 2
Reactant of Route 2
4-(4-Chlorophenyl)-1,3-dimethyl-1H-1,2,4-triazol-5(4H)-one

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